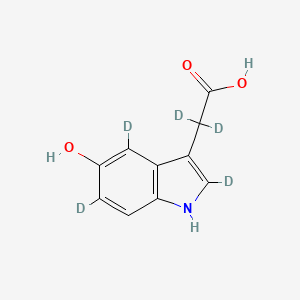

5-Hydroxyindole-3-acetic Acid-D5

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C10H9NO3 |

|---|---|

Molecular Weight |

196.21 g/mol |

IUPAC Name |

2,2-dideuterio-2-(2,4,6-trideuterio-5-hydroxy-1H-indol-3-yl)acetic acid |

InChI |

InChI=1S/C10H9NO3/c12-7-1-2-9-8(4-7)6(5-11-9)3-10(13)14/h1-2,4-5,11-12H,3H2,(H,13,14)/i1D,3D2,4D,5D |

InChI Key |

DUUGKQCEGZLZNO-RMPOUBHVSA-N |

Isomeric SMILES |

[2H]C1=CC2=C(C(=C1O)[2H])C(=C(N2)[2H])C([2H])([2H])C(=O)O |

Canonical SMILES |

C1=CC2=C(C=C1O)C(=CN2)CC(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

The Role of 5-Hydroxyindole-3-acetic Acid-D5 in Advancing Neuroscience Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical application of 5-Hydroxyindole-3-acetic Acid-D5 (5-HIAA-D5) in neuroscience research. As the deuterated analog of 5-hydroxyindole-3-acetic acid (5-HIAA), the primary metabolite of the neurotransmitter serotonin, 5-HIAA-D5 serves as an indispensable tool for the precise quantification of serotonin turnover in the central nervous system. Its use as an internal standard in mass spectrometry-based analytical techniques has significantly enhanced the accuracy and reliability of studies investigating serotonergic system dysfunction in various neurological and psychiatric disorders.

Core Application: An Internal Standard for Accurate Quantification

In neuroscience research, the primary and most critical use of 5-HIAA-D5 is as an internal standard for the quantitative analysis of endogenous 5-HIAA in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] Due to its structural and chemical similarity to the native analyte, 5-HIAA-D5 co-elutes during chromatography and exhibits similar ionization efficiency in the mass spectrometer. However, its increased mass, due to the five deuterium atoms, allows it to be distinguished from the endogenous 5-HIAA. This enables researchers to correct for variations in sample preparation, injection volume, and matrix effects, thereby ensuring highly accurate and precise quantification of 5-HIAA levels.[1]

The ability to accurately measure 5-HIAA is paramount for assessing serotonin metabolism and turnover. Elevated or depleted levels of 5-HIAA in cerebrospinal fluid (CSF), brain tissue, and microdialysates are indicative of altered serotonergic activity, which is implicated in the pathophysiology of depression, anxiety disorders, schizophrenia, and neurodegenerative diseases.

Serotonin Metabolism Signaling Pathway

The metabolic pathway from serotonin to its principal metabolite, 5-HIAA, is a two-step enzymatic process. This pathway is a key target of investigation in neuroscience, as its modulation can reflect the efficacy of therapeutic interventions or the progression of disease.

Experimental Protocols and Data

The following sections detail common experimental protocols where 5-HIAA-D5 is employed, along with representative quantitative data.

Quantitative Analysis of 5-HIAA in Rodent Brain Tissue

This protocol outlines a typical procedure for the extraction and quantification of 5-HIAA from rodent brain tissue using LC-MS/MS with 5-HIAA-D5 as an internal standard.

Experimental Protocol:

-

Tissue Homogenization:

-

Excise and weigh the brain region of interest (e.g., hippocampus, prefrontal cortex).

-

Homogenize the tissue in an ice-cold solution, such as 0.1 M perchloric acid or a formic acid solution, to precipitate proteins and stabilize the analytes.[2]

-

A typical ratio is 10 µL of solution per mg of tissue.

-

-

Protein Precipitation and Extraction:

-

Centrifuge the homogenate at high speed (e.g., 14,000 x g) at 4°C to pellet the precipitated proteins.[2]

-

Collect the supernatant containing 5-HIAA.

-

To the supernatant, add the internal standard solution (5-HIAA-D5 in a suitable solvent like methanol or acetonitrile) to a known final concentration.[3]

-

-

Sample Clean-up (Optional but Recommended):

-

For cleaner samples and to reduce matrix effects, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) step can be incorporated.

-

-

LC-MS/MS Analysis:

-

Inject a small volume (e.g., 5-10 µL) of the final extract onto a reverse-phase C18 column.

-

Employ a gradient elution with a mobile phase typically consisting of water with a small percentage of formic acid (for protonation) and an organic solvent like acetonitrile or methanol.

-

Detect and quantify 5-HIAA and 5-HIAA-D5 using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.[1] The ratio of the peak area of endogenous 5-HIAA to the peak area of 5-HIAA-D5 is used to calculate the concentration of 5-HIAA in the sample.

-

Quantitative Data Summary for Brain Tissue Analysis:

| Parameter | Value | Reference |

| Linearity Range | 1–50 ng/mL | [2] |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL | [2] |

| Intraday Precision (%CV) | < 10% | [2] |

| Interday Precision (%CV) | < 15% | [2] |

| Recovery | > 85% | [4] |

In Vivo Microdialysis for Measuring Extracellular 5-HIAA

In vivo microdialysis is a powerful technique to measure the real-time dynamics of neurotransmitters and their metabolites in the extracellular space of the brain of freely moving animals.

Experimental Protocol:

-

Probe Implantation:

-

Surgically implant a microdialysis probe into the specific brain region of interest using stereotaxic coordinates.

-

Allow the animal to recover from surgery.

-

-

Perfusion and Sample Collection:

-

Perfuse the microdialysis probe with artificial cerebrospinal fluid (aCSF) at a low, constant flow rate (e.g., 1-2 µL/min).[5]

-

Collect the dialysate samples, which contain molecules that have diffused from the extracellular fluid across the semi-permeable membrane of the probe, at regular intervals (e.g., every 10-20 minutes).

-

-

Sample Processing:

-

Immediately after collection, add the 5-HIAA-D5 internal standard to each dialysate fraction to a known final concentration.

-

Samples can be directly injected into the LC-MS/MS system or may undergo a pre-concentration step if the expected analyte levels are very low.

-

-

LC-MS/MS Analysis:

-

The analytical procedure is similar to that described for brain tissue, with adjustments made for the lower expected concentrations in the dialysate.

-

Quantitative Data Summary for Microdialysis:

| Parameter | Value | Reference |

| Basal Extracellular 5-HIAA | Varies by brain region (e.g., 10-50 nM) | |

| LLOQ in Dialysate | Sub-nanomolar to low nanomolar | |

| Temporal Resolution | 5-20 minutes per sample | [6] |

Experimental Workflow

The general workflow for the quantification of 5-HIAA using 5-HIAA-D5 as an internal standard is a multi-step process that requires careful execution to ensure data quality.

Conclusion

This compound is a cornerstone for precise and reliable quantification of serotonin turnover in neuroscience research. Its application as an internal standard in LC-MS/MS methodologies allows for the accurate measurement of 5-HIAA in complex biological matrices, providing invaluable insights into the role of the serotonergic system in health and disease. The detailed protocols and quantitative data presented in this guide serve as a resource for researchers and drug development professionals aiming to employ this robust analytical strategy in their studies. The continued use of stable isotope-labeled internal standards like 5-HIAA-D5 will undoubtedly contribute to further advancements in our understanding of the neurobiology of psychiatric and neurological disorders and aid in the development of novel therapeutic interventions.

References

- 1. Practical LC-MS/MS Method for 5-Hydroxyindoleacetic Acid in Urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Data supporting the rat brain sample preparation and validation assays for simultaneous determination of 8 neurotransmitters and their metabolites using liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In vivo Monitoring of Serotonin in the Striatum of Freely-Moving Rats with One-Minute Temporal Resolution by Online Microdialysis-Capillary High Performance Liquid Chromatography at Elevated Temperature and Pressure - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-Hydroxyindole-3-acetic Acid-D5: Synthesis and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Hydroxyindole-3-acetic Acid-D5 (5-HIAA-D5), a deuterated analog of the primary serotonin metabolite, 5-Hydroxyindole-3-acetic acid (5-HIAA). This isotopically labeled compound is a critical tool in clinical and research settings, primarily utilized as an internal standard for the accurate quantification of endogenous 5-HIAA levels by mass spectrometry. Such measurements are vital for the diagnosis and monitoring of neuroendocrine tumors and other conditions affecting serotonin metabolism.

Chemical Properties and Data

This compound is structurally identical to its endogenous counterpart, with the exception of five hydrogen atoms being replaced by deuterium. This substitution results in a higher molecular weight, allowing for its differentiation from the unlabeled analyte in mass spectrometric analyses, without significantly altering its chemical behavior during sample preparation and chromatographic separation.

| Property | Value | Citations |

| IUPAC Name | 2,2-dideuterio-2-(2,4,6-trideuterio-5-hydroxy-1H-indol-3-yl)acetic acid | [1] |

| Alternate Names | (5-Hydroxy-1H-indol-3-yl)acetic Acid-D5; 5-HIAA-D5 | [2] |

| CAS Number | 81587-11-3 | [2] |

| Molecular Formula | C₁₀H₄D₅NO₃ | [2] |

| Molecular Weight | 196.21 g/mol | [2] |

| Appearance | White to beige or pink to light brown solid | [3] |

| Purity | Typically ≥95% (HPLC) | [1] |

| Solubility | Soluble in Methanol and DMSO (slightly) | [3] |

| Storage | Recommended storage at -20°C | [1] |

Synthesis of this compound

The synthesis of this compound can be achieved through acid-catalyzed hydrogen-deuterium exchange on the parent molecule, 5-Hydroxyindole-3-acetic acid. The following is a representative experimental protocol adapted from established methods for the deuteration of indole compounds.

Experimental Protocol: Synthesis via Acid-Catalyzed Hydrogen-Deuterium Exchange

Materials:

-

5-Hydroxyindole-3-acetic acid (5-HIAA)

-

Deuterated sulfuric acid (D₂SO₄)

-

Deuterated methanol (CD₃OD)

-

Deuterium oxide (D₂O)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethyl acetate (EtOAc)

-

Hexane

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 5-Hydroxyindole-3-acetic acid in a solution of 20 wt% deuterated sulfuric acid in deuterated methanol/deuterium oxide.

-

Deuteration Reaction: Heat the mixture at 90-95°C under a reflux condenser with constant stirring for 12-24 hours to facilitate the hydrogen-deuterium exchange at the indole ring and the acetic acid side chain.

-

Work-up: After cooling to room temperature, quench the reaction by carefully adding the mixture to a separatory funnel containing ethyl acetate and water.

-

Extraction: Extract the aqueous phase with ethyl acetate (3x). Combine the organic layers.

-

Washing and Drying: Wash the combined organic layers with brine, and then dry over anhydrous sodium sulfate.

-

Solvent Removal: Filter the solution and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield this compound.

-

Characterization: Confirm the identity and isotopic purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

Role in Serotonin Metabolism

5-HIAA is the major metabolite of the neurotransmitter serotonin. The metabolic pathway is a two-step enzymatic process. Understanding this pathway is crucial for interpreting 5-HIAA measurements.

Caption: Metabolic conversion of Tryptophan to 5-HIAA.

Application in Quantitative Analysis

The primary application of this compound is as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for the quantification of 5-HIAA in biological matrices such as urine and serum.

Experimental Protocol: Quantification of 5-HIAA in Urine using LC-MS/MS

Materials:

-

Urine sample

-

This compound (internal standard solution)

-

Methanol

-

Formic acid

-

Water, LC-MS grade

-

Acetonitrile, LC-MS grade

-

Reversed-phase C18 HPLC column

-

Triple quadrupole mass spectrometer with electrospray ionization (ESI) source

Procedure:

-

Sample Preparation (Dilute-and-Shoot Method):

-

Centrifuge the urine sample to pellet any precipitates.

-

In a clean vial, combine a known volume of the urine supernatant with a known amount of the this compound internal standard solution.

-

Add a protein-precipitating solvent such as methanol.

-

Vortex the mixture and then centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to an autosampler vial for analysis.

-

-

LC-MS/MS Analysis:

-

Chromatographic Separation: Inject the prepared sample onto a reversed-phase C18 column. Use a gradient elution with mobile phases typically consisting of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).

-

Mass Spectrometric Detection: Operate the mass spectrometer in positive ion mode using electrospray ionization. Monitor the multiple reaction monitoring (MRM) transitions for both 5-HIAA and 5-HIAA-D5.

-

5-HIAA transition (example): m/z 192.1 → 146.1

-

5-HIAA-D5 transition (example): m/z 197.1 → 151.1

-

-

-

Quantification:

-

Construct a calibration curve by analyzing a series of calibration standards with known concentrations of 5-HIAA and a fixed concentration of 5-HIAA-D5.

-

Calculate the concentration of 5-HIAA in the unknown samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

Caption: General workflow for 5-HIAA quantification.

Conclusion

This compound is an indispensable tool for the accurate and reliable quantification of 5-HIAA in biological samples. Its synthesis via acid-catalyzed deuteration provides a means to produce the high-purity internal standard required for sensitive LC-MS/MS applications. The use of this deuterated standard is crucial for mitigating matrix effects and ensuring the precision of measurements, which are essential for the clinical management of neuroendocrine tumors and for advancing research in serotonin metabolism.

References

5-HIAA as a Biomarker for Neuroendocrine Tumors: An In-depth Technical Guide

This technical guide provides a comprehensive overview of 5-hydroxyindoleacetic acid (5-HIAA) as a crucial biomarker in the diagnosis, monitoring, and prognosis of neuroendocrine tumors (NETs), particularly those associated with carcinoid syndrome. This document is intended for researchers, scientists, and drug development professionals, offering detailed insights into the underlying biology, clinical application, and analytical methodologies for 5-HIAA measurement.

Introduction

5-Hydroxyindoleacetic acid (5-HIAA) is the major metabolite of serotonin.[1][2][3][4] In the context of neuroendocrine neoplasms, its measurement serves as a surrogate for serotonin production by tumor cells.[1][4][5] NETs are a heterogeneous group of cancers that originate from neuroendocrine cells, which are dispersed throughout the body.[1][4] A subset of these tumors, especially well-differentiated small intestinal NETs (SI-NETs), can produce and secrete excessive amounts of serotonin and other vasoactive substances, leading to a clinical presentation known as carcinoid syndrome.[1][4] The symptoms of carcinoid syndrome include flushing, diarrhea, wheezing, and potentially carcinoid heart disease.[2][4] Elevated levels of 5-HIAA are a hallmark of this syndrome and a key indicator for the presence of a serotonin-secreting NET.[6][7]

Historically, the analysis of 5-HIAA in a 24-hour urine collection has been the gold standard for diagnosis and monitoring.[1][3] However, recent advancements have led to the development and validation of plasma and serum-based assays, which offer greater convenience and may improve patient compliance.[1][3][4]

Serotonin Synthesis and Metabolism Pathway

The synthesis of 5-HIAA begins with the dietary amino acid tryptophan. Within neuroendocrine tumor cells, tryptophan is hydroxylated to 5-hydroxytryptophan (5-HTP), which is then decarboxylated to form serotonin (5-hydroxytryptamine, 5-HT). Serotonin is subsequently metabolized, primarily in the liver and lungs, by monoamine oxidase (MAO) and aldehyde dehydrogenase (ADH) to produce 5-HIAA, which is then excreted in the urine.[1][4][7]

Clinical Utility and Data Presentation

The measurement of 5-HIAA is a cornerstone in the management of patients with suspected or confirmed serotonin-secreting NETs. Its primary applications include diagnosis, monitoring of disease progression, and assessment of treatment response.

Diagnostic Performance

The diagnostic accuracy of 5-HIAA testing is summarized below. While 24-hour urinary 5-HIAA is the traditional method, plasma and serum tests show comparable performance.[1][4]

| Assay Type | Sample Matrix | Sensitivity | Specificity | Cutoff Value | Reference |

| 5-HIAA | 24-hour Urine | 70-90% | 70-90% | Varies by lab | [6] |

| 5-HIAA | 24-hour Urine | 35-73% | 89-100% | Varies by lab | [1] |

| 5-HIAA | 24-hour Urine | 74-85% | 90-97% | 40-56 µmol/24h | [1][5] |

| 5-HIAA | Plasma | 79.6-89% | 74-100% | 118 nmol/L | [1][5] |

| 5-HIAA | Serum | 80% | 88.9% | >22 ng/mL | [8] |

Prognostic Value

Elevated levels of 5-HIAA have been associated with a poorer prognosis in patients with NETs.[7] Specifically, a high 5-HIAA level is a risk factor for the development of carcinoid heart disease, a serious complication characterized by fibrotic plaques on the heart valves.[1][7] Furthermore, the doubling time of urinary 5-HIAA can be a prognostic indicator. A study demonstrated that a 5-HIAA doubling time of less than 434 days was associated with a higher rate of disease-specific mortality and an increased risk of disease progression in patients with small intestine NETs.[6]

Experimental Protocols

Accurate measurement of 5-HIAA is critical for its clinical utility. This section details the methodologies for sample collection and outlines the principles of various analytical techniques.

24-Hour Urinary 5-HIAA Collection Protocol

The 24-hour urine collection remains a widely used method for 5-HIAA analysis. Strict adherence to the collection protocol is necessary to ensure sample integrity and avoid pre-analytical errors.[3][8]

1. Patient Preparation:

-

For 48 to 72 hours prior to and during the collection period, the patient must avoid certain foods and medications that can interfere with the test results.[8][9]

-

Foods to Avoid: Avocados, bananas, cantaloupe, dates, eggplant, grapefruit, hickory nuts, honeydew melon, kiwi, nuts (pecans, walnuts), pineapple, plantains, plums, and tomatoes.[9]

-

Medications to Avoid (Consult with Physician): Levodopa, methyldopa, and others. A complete list should be provided by the testing laboratory.[5]

2. Collection Procedure:

-

Start Time: The patient should begin the collection in the morning by first completely emptying their bladder into the toilet and noting the exact time. This first void is discarded.

-

Collection: All subsequent urine for the next 24 hours must be collected in a special container provided by the laboratory.

-

Preservative: The collection container typically contains an acid preservative (e.g., hydrochloric acid) to maintain the stability of 5-HIAA by keeping the pH between 2.0 and 4.0.[8][10]

-

Storage: The container should be kept refrigerated or on ice throughout the 24-hour collection period.[8]

-

End Time: Exactly 24 hours after the start time, the patient should empty their bladder one last time and add this final sample to the collection container.

-

Transport: The collected sample should be promptly transported to the laboratory.

Analytical Methodologies

Several analytical techniques are employed for the quantification of 5-HIAA. Historically, colorimetric and fluorimetric assays were used, but these methods lacked specificity.[1][4] Modern laboratories primarily use chromatographic methods.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a common method for 5-HIAA analysis. It separates 5-HIAA from other urinary components, followed by detection using electrochemical or fluorescence detectors.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS offers high analytical specificity and sensitivity.[3] It involves the separation of volatile compounds followed by detection based on their mass-to-charge ratio, minimizing interference from structurally similar molecules.[3]

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is currently considered the most advanced and specific method for 5-HIAA measurement. It combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry.

Due to the proprietary nature of specific assay kits and laboratory-developed tests, detailed step-by-step protocols for these analytical techniques are highly specific to the equipment and reagents used and are beyond the scope of this general guide. Researchers should refer to the manufacturer's instructions for commercial kits or detailed methods sections in peer-reviewed publications for specific laboratory protocols.

Visualized Workflows and Relationships

Experimental Workflow for 24-Hour Urinary 5-HIAA Testing

The following diagram illustrates the key steps involved in the 24-hour urinary 5-HIAA testing process, from patient instruction to the final report.

References

- 1. tandfonline.com [tandfonline.com]

- 2. academic.oup.com [academic.oup.com]

- 3. interscienceinstitute.com [interscienceinstitute.com]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. PROGNOSTIC UTILITY OF 24-HOUR URINARY 5-HIAA DOUBLING TIME IN PATIENTS WITH NEUROENDOCRINE TUMORS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Consensus recommendations for the diagnosis and management of well-differentiated gastroenterohepatic neuroendocrine tumours: a revised statement from a Canadian National Expert Group - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 5-Hydroxyindoleacetic Acid (5-HIAA): Reference Range, Interpretation, Collection and Panels [emedicine.medscape.com]

- 9. netrf.org [netrf.org]

- 10. mdpi.com [mdpi.com]

The Metabolic Pathway of Serotonin to 5-HIAA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the metabolic conversion of serotonin (5-hydroxytryptamine, 5-HT) to its principal metabolite, 5-hydroxyindoleacetic acid (5-HIAA). This pathway is of critical importance in neuroscience and pharmacology, as it governs the inactivation of serotonin, a key neurotransmitter implicated in a vast array of physiological and pathological processes. Understanding this metabolic route is fundamental for the development of therapeutics targeting the serotonergic system and for the use of 5-HIAA as a biomarker in clinical and research settings.

Core Metabolic Pathway

The catabolism of serotonin to 5-HIAA is a two-step enzymatic process primarily occurring in the liver, kidneys, and within serotonergic neurons.[1][2][3] The enzymes responsible are located in the outer mitochondrial membrane.[1][4]

Step 1: Oxidative Deamination of Serotonin

The initial and rate-limiting step is the oxidative deamination of serotonin by monoamine oxidase (MAO) to form the unstable intermediate, 5-hydroxyindoleacetaldehyde (5-HIAL).[5][6] There are two main isoforms of MAO: MAO-A and MAO-B. MAO-A preferentially metabolizes serotonin and norepinephrine and is a primary target for a class of antidepressant drugs known as MAO inhibitors (MAOIs).[5][7][8] The reaction catalyzed by MAO is an oxidative deamination, which produces hydrogen peroxide (H₂O₂) and ammonia (NH₃) as byproducts.[4]

Step 2: Oxidation of 5-Hydroxyindoleacetaldehyde

The intermediate aldehyde, 5-HIAL, is rapidly metabolized further. Under normal physiological conditions, 5-HIAL is primarily oxidized by the enzyme aldehyde dehydrogenase (ALDH) to form the stable and water-soluble metabolite, 5-hydroxyindoleacetic acid (5-HIAA).[5][6][9] This final product is then excreted from the body, primarily via the kidneys into the urine.[1][2]

Alternative Metabolic Route

Under specific conditions, such as high ethanol consumption, the metabolism of 5-HIAL can be shunted away from oxidation. Ethanol metabolism increases the cellular ratio of NADH/NAD+, which favors reductive pathways.[10][11] Consequently, 5-HIAL can be reduced by alcohol dehydrogenase (ADH) and aldehyde reductase to form 5-hydroxytryptophol (5-HTOL).[10][11][12] This shift can alter the ratio of urinary 5-HIAA to 5-HTOL, which can serve as a marker for recent alcohol intake.

Visualization of the Metabolic Pathway

The following diagram illustrates the enzymatic conversion of serotonin to 5-HIAA and the alternative pathway to 5-HTOL.

Caption: Metabolic pathways of serotonin.

Quantitative Data

The concentration of serotonin and 5-HIAA, as well as the kinetic properties of the metabolizing enzymes, are crucial for understanding serotonergic activity.

Table 1: Reference Ranges of Serotonin and 5-HIAA

| Analyte | Matrix | Population | Reference Range | Citations |

| 5-HIAA | 24-hour Urine | Adults | 2 - 6 mg/24 hours | [6] |

| 5-HIAA | Cerebrospinal Fluid (CSF) | Adults (No Depression) | ~15.4 ng/mL | [13] |

| 5-HIAA | Cerebrospinal Fluid (CSF) | Adults (With Depression) | ~12.6 ng/mL | [13] |

| Serotonin (5-HT) | Brainstem (Suicide) | Adults | ~1091 pmol/mg protein | [14] |

| Serotonin (5-HT) | Brainstem (Control) | Adults | ~271 pmol/mg protein | [14] |

| 5-HIAA | Brainstem (Suicide) | Adults | ~6404 pmol/mg protein | [14] |

| 5-HIAA | Brainstem (Control) | Adults | ~4158 pmol/mg protein | [14] |

| 5-HIAA Trans-cerebral Gradient | Plasma (Jugular Vein - Arterial) | Healthy Adults | 1.6 pmol/mL | [15] |

| 5-HIAA Trans-cerebral Gradient | Plasma (Jugular Vein - Arterial) | Major Depressive Disorder | 4.4 pmol/mL | [15] |

Table 2: Enzyme Kinetic Parameters

| Enzyme | Substrate | Kₘ (μM) | Source | Notes |

| Monoamine Oxidase A (MAO-A) | Serotonin | ~114 (low-affinity transporter) | [5] | The rate-limiting step is hydride transfer from serotonin to the flavin cofactor.[5][16] |

| Serotonin Transporter (SERT) | Serotonin | ~0.5 | [5] | High-affinity reuptake transporter, often inhibited by SSRIs. Kₘ is ~230 times lower than low-affinity PMAT. |

Note: Specific Vmax values are highly dependent on the enzyme preparation and assay conditions and are not consistently reported across the literature.

Table 3: Substances Interfering with Urinary 5-HIAA Measurement

| Effect on 5-HIAA Levels | Substance Class | Examples | Citations |

| Increase | Serotonin-rich Foods | Pineapple, Kiwi, Banana, Walnuts | [6] |

| Increase | Drugs | Cisplatin, Caffeine, Nicotine | [2][6] |

| Decrease | Drugs | Risperidone, Acetaminophen, MAOIs | [2][17] |

| Decrease | Drugs (CSF levels) | Desipramine, Zimeldine | [17] |

Experimental Protocols

Accurate quantification of 5-HIAA is essential for its use as a biomarker. The most common methods involve high-performance liquid chromatography (HPLC).

Protocol: Quantification of Urinary 5-HIAA by HPLC with Electrochemical Detection (HPLC-ECD)

This protocol describes a common method for measuring 5-HIAA in 24-hour urine samples.

1. Sample Collection and Preservation:

-

Collect a 24-hour urine specimen in a container with 10 mL of glacial acetic acid or 25 mL of 6M HCl to maintain a pH below 3.0.[3][18] This prevents the oxidation of 5-hydroxyindoles.

-

The patient should avoid serotonin-rich foods and interfering medications for at least 48 hours prior to and during collection (see Table 3).[2][6]

-

Record the total 24-hour volume. Store the sample at 2-8°C during and after collection.[18]

2. Sample Preparation:

-

Centrifuge an aliquot of the urine sample to remove particulate matter.

-

Precipitation Method:

-

Pipette 200 µL of the acidified urine into a microcentrifuge tube.[3]

-

Add 100 µL of an appropriate internal standard (e.g., iso-VMA).[3][18]

-

Add 700 µL of Precipitation Reagent to deproteinize the sample.[3]

-

Vortex thoroughly and centrifuge at >10,000 x g for 2 minutes.[3]

-

Dilute 500 µL of the supernatant with 500 µL of HPLC-grade water.[3]

-

-

Solid-Phase Extraction (SPE) Method:

-

Alternatively, use a designated SPE column for cleanup.

-

Condition the column as per the manufacturer's instructions.

-

Apply the urine sample (mixed with internal standard) to the column.

-

Wash the column with specified wash buffers to remove interfering substances.[18]

-

Elute 5-HIAA with an appropriate elution buffer.[18]

-

3. HPLC-ECD Analysis:

-

HPLC System: An isocratic HPLC system equipped with an electrochemical detector.

-

Column: Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).[19]

-

Mobile Phase: A buffered aqueous/organic solution (e.g., phosphate or citrate buffer with methanol or acetonitrile) at a specific pH to ensure analyte stability and retention.

-

Flow Rate: Typically 0.8 - 1.2 mL/min.[18]

-

Detector: Electrochemical detector set to an oxidative potential of approximately +700 to +800 mV.[18] This potential is optimized to oxidize the hydroxyl group on the indole ring of 5-HIAA.

-

Column Temperature: Ambient (~25°C) or controlled (e.g., 30°C).[18]

4. Data Analysis:

-

Generate a standard curve using calibrators of known 5-HIAA concentrations.

-

Identify and integrate the peaks for 5-HIAA and the internal standard based on their retention times.

-

Calculate the ratio of the 5-HIAA peak area to the internal standard peak area.

-

Determine the concentration of 5-HIAA in the sample by interpolating from the standard curve.

-

Calculate the final 24-hour excretion:

-

5-HIAA (mg/24h) = [Concentration (mg/L)] x [Total Urine Volume (L/24h)]

-

Visualization of Experimental Workflow

The following diagram outlines the workflow for 5-HIAA measurement.

References

- 1. 5-Hydroxyindoleacetic Acid | Rupa Health [rupahealth.com]

- 2. tandfonline.com [tandfonline.com]

- 3. chromsystems.com [chromsystems.com]

- 4. Monoamine oxidase inactivation: from pathophysiology to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Serotonin - Wikipedia [en.wikipedia.org]

- 6. 5-Hydroxyindoleacetic acid - Wikipedia [en.wikipedia.org]

- 7. nhsjs.com [nhsjs.com]

- 8. How Monoamine Oxidase A Decomposes Serotonin: An Empirical Valence Bond Simulation of the Reactive Step - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 5-hydroxyindolacetic acid (5-HIAA), a main metabolite of serotonin, is responsible for complete Freund's adjuvant-induced thermal hyperalgesia in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The role of serotonin and possible interaction of serotonin-related genes with alcohol dehydrogenase and aldehyde dehydrogenase genes in alcohol dependence-a review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. e-century.us [e-century.us]

- 12. researchgate.net [researchgate.net]

- 13. Cerebrospinal fluid levels of 5-HIAA and dopamine in people with HIV and depression - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Elevated Serotonin and 5-HIAA in the Brainstem and Lower Serotonin Turnover in the Prefrontal Cortex of Suicides - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Measurement of Noradrenaline and Serotonin Metabolites With Internal Jugular Vein Sampling: An Indicator of Brain Monoamine Turnover in Depressive Illness and Panic Disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Biochemistry, 5 Hydroxyindoleacetic Acid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. teknokroma.es [teknokroma.es]

- 19. researchgate.net [researchgate.net]

The Imperative of Deuterated Standards in 5-HIAA Analysis: A Technical Guide

For researchers, scientists, and drug development professionals engaged in the precise quantification of 5-hydroxyindoleacetic acid (5-HIAA), the principal metabolite of serotonin, the use of a deuterated internal standard is not merely a methodological choice but a cornerstone of analytical rigor. This in-depth technical guide elucidates the critical role of deuterated 5-HIAA in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, providing a comprehensive overview of the underlying principles, experimental protocols, and the significant advantages it confers in terms of accuracy and reliability.

The quantification of 5-HIAA in biological matrices such as urine and plasma is pivotal for the diagnosis and monitoring of neuroendocrine tumors, as well as in neuroscience research. However, the inherent complexity of these matrices presents a significant analytical challenge known as "matrix effects." These effects, primarily ion suppression or enhancement, can lead to erroneous results if not properly addressed. The co-elution of endogenous matrix components with the analyte of interest can interfere with the ionization process in the mass spectrometer, leading to an under- or overestimation of the analyte's concentration.

A deuterated internal standard, a stable isotope-labeled version of the analyte, is the gold standard for mitigating these matrix effects. By replacing one or more hydrogen atoms with its heavier isotope, deuterium, the mass of the molecule is increased without significantly altering its chemical and physical properties. This near-identical chemical nature ensures that the deuterated standard co-elutes with the native 5-HIAA and experiences the same degree of ion suppression or enhancement. Consequently, the ratio of the analyte's signal to that of the internal standard remains constant, even in the presence of variable matrix effects, enabling highly accurate and precise quantification.

The Ramifications of Omitting a Deuterated Standard

To underscore the importance of employing a deuterated internal standard, consider the potential impact on data quality when one is not used, or when a non-isotopically labeled analogue is substituted.

| Parameter | Without Deuterated Internal Standard | With Non-Isotopically Labeled Internal Standard | With Deuterated Internal Standard |

| Accuracy | Prone to significant inaccuracies due to uncorrected matrix effects. | May offer partial correction, but differences in ionization efficiency and chromatography can introduce bias. | High accuracy, as the standard closely mimics the analyte's behavior, effectively normalizing for matrix effects. |

| Precision | Poor precision due to sample-to-sample variability in matrix composition. | Improved precision over no internal standard, but still susceptible to variability. | High precision (low coefficient of variation), as the ratiometric measurement corrects for inconsistencies in sample preparation and instrument response. |

| Reliability | Low reliability; results may not be reproducible across different sample lots or analytical runs. | Moderate reliability, but may fail to correct for all sources of variation. | High reliability and inter-laboratory reproducibility. |

| Regulatory Compliance | May not meet the stringent requirements of regulatory bodies like the FDA and EMA for bioanalytical method validation. | May be acceptable in some cases, but a scientifically justified rationale is often required. | Widely accepted and often required by regulatory agencies for bioanalytical assays. |

Performance of LC-MS/MS Methods for 5-HIAA Analysis with a Deuterated Standard

The implementation of a deuterated internal standard in 5-HIAA assays leads to robust and reliable method performance. The following table summarizes typical performance characteristics of validated LC-MS/MS methods for 5-HIAA in urine and plasma utilizing a deuterated internal standard.

| Parameter | Urine Analysis | Plasma/Serum Analysis |

| Linearity (r²) | >0.99[1] | >0.99[2] |

| Lower Limit of Quantification (LLOQ) | 4.0 - 5.3 µmol/L[1] | 15 nmol/L |

| Intra-assay Precision (CV%) | < 3.95%[3] | < 10%[4] |

| Inter-assay Precision (CV%) | < 4.66%[3] | < 10%[4] |

| Accuracy/Recovery | 87.1% - 107%[3] | 96% - 100%[2] |

The Underlying Principle: Mitigating Matrix Effects

The fundamental reason for using a deuterated internal standard is to counteract the unpredictable nature of matrix effects in LC-MS/MS analysis. The following diagram illustrates this principle.

Experimental Protocol: A Typical Workflow for 5-HIAA Analysis

The following provides a detailed methodology for a common "dilute-and-shoot" LC-MS/MS method for the analysis of 5-HIAA in urine, a widely adopted approach due to its simplicity and high throughput. A similar workflow with appropriate modifications can be applied to plasma or serum samples.[3][5][6]

Sample Preparation

-

Thaw and Vortex: Allow urine samples to thaw completely at room temperature and vortex mix to ensure homogeneity.

-

Internal Standard Spiking: To a designated volume of urine (e.g., 50 µL), add a precise volume of the internal standard working solution (e.g., 200 µL of a 50% methanol/water solution containing 5-HIAA-d5).[3]

-

Precipitation and Centrifugation: Vortex the mixture to precipitate proteins and other macromolecules. Centrifuge at high speed (e.g., 10,000 x g for 10 minutes) to pellet the precipitate.

-

Supernatant Transfer: Carefully transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Column: A reversed-phase C18 column is typically used for chromatographic separation.

-

Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., methanol or acetonitrile with 0.1% formic acid).

-

Flow Rate: A typical flow rate is in the range of 0.3-0.5 mL/min.

-

Injection Volume: A small volume of the prepared sample (e.g., 5-10 µL) is injected onto the column.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization: Electrospray ionization (ESI) in positive ion mode is commonly employed.

-

Detection: The analysis is performed in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity.

-

MRM Transitions: Specific precursor-to-product ion transitions are monitored for both 5-HIAA and its deuterated internal standard. Common transitions include:

-

Data Analysis

-

Peak Integration: The chromatographic peaks for both 5-HIAA and the deuterated internal standard are integrated.

-

Ratio Calculation: The peak area ratio of 5-HIAA to the deuterated internal standard is calculated for each sample, calibrator, and quality control sample.

-

Calibration Curve: A calibration curve is constructed by plotting the peak area ratios of the calibrators against their known concentrations.

-

Quantification: The concentration of 5-HIAA in the unknown samples is determined by interpolating their peak area ratios from the calibration curve.

The following diagram illustrates the typical experimental workflow.

References

- 1. A rapid liquid chromatography-tandem mass spectrometry method for the analysis of urinary 5-hydroxyindoleacetic acid (5-HIAA) that incorporates a 13C-labelled internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Development, validation and standardization of urinary 5-hydroxyindoleacetic acid determination by LC-MS/MS for implementation in quality-controlled environments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Practical LC-MS/MS Method for 5-Hydroxyindoleacetic Acid in Urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. hpst.cz [hpst.cz]

Methodological & Application

Protocol for the Quantification of 5-Hydroxyindoleacetic Acid (5-HIAA) in Human Urine using 5-HIAA-D5 as an Internal Standard

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the quantitative analysis of 5-hydroxyindoleacetic acid (5-HIAA), the primary urinary metabolite of serotonin, in human urine samples. The methodology employs a rapid and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) "dilute-and-shoot" method, utilizing 5-hydroxyindole-4,6,7-d3-3-acetic-2,2-d2 acid (5-HIAA-D5) as an internal standard for accurate and precise quantification. This stable isotope-labeled internal standard is crucial for correcting variations during sample preparation and analysis. The described method is highly suitable for clinical research and drug development applications where reliable measurement of 5-HIAA is essential for diagnosing and monitoring carcinoid tumors and other neuroendocrine neoplasms.[1][2][3]

Introduction

5-Hydroxyindoleacetic acid (5-HIAA) is the main breakdown product of serotonin, a neurotransmitter involved in various physiological processes.[4] Elevated levels of 5-HIAA in urine are a key biomarker for carcinoid tumors, which are neuroendocrine tumors that can produce excessive amounts of serotonin.[1][2][5] Accurate and precise measurement of urinary 5-HIAA is therefore critical for the diagnosis, monitoring, and assessment of treatment efficacy for these conditions.

The use of a stable isotope-labeled internal standard, such as 5-HIAA-D5, is the gold standard for quantitative mass spectrometry. This internal standard co-elutes with the analyte of interest and has a similar ionization efficiency, allowing for the correction of matrix effects and variations in sample preparation and instrument response. The "dilute-and-shoot" approach detailed in this protocol minimizes sample preparation time and reduces the potential for analytical errors, offering a streamlined workflow for high-throughput analysis.[1][6]

Experimental Protocols

Patient Preparation and Urine Collection

To ensure accurate test results, it is crucial to adhere to specific dietary and medication restrictions before and during the 24-hour urine collection period.

Dietary Restrictions (72 hours prior to and during collection):

Patients should avoid the following foods, as they can interfere with 5-HIAA levels:

Medication Restrictions:

Certain medications can affect 5-HIAA levels. Patients should consult with their healthcare provider about discontinuing any of the following medications prior to and during collection:

24-Hour Urine Collection Procedure:

-

Begin the collection in the morning with an empty bladder. Discard the first-morning urine void and record this as the start time.[10][11]

-

Collect all subsequent urine for the next 24 hours in the provided collection container, which may contain an acid preservative.[7][12]

-

The container should be kept refrigerated or in a cool, dark place during the entire collection period.[10][12]

-

Exactly 24 hours after the start time, empty the bladder one last time and add this final urine to the collection container. This is the finish time.[10]

-

Record the total volume of the 24-hour urine collection.

-

Mix the entire 24-hour collection well and transfer a 5 mL aliquot to a labeled vial for laboratory analysis.

Sample Preparation: Dilute-and-Shoot Method

This method is designed for simplicity and speed.

-

Allow urine samples to come to room temperature and vortex to ensure homogeneity.

-

In a microcentrifuge tube or a 96-well plate, combine 50 µL of the urine sample with 200 µL of the internal standard working solution (5-HIAA-D5 in 50% methanol/water).[2]

-

Vortex the mixture thoroughly.

-

Centrifuge the mixture to pellet any particulates.

-

Transfer the supernatant to an autosampler vial or a new 96-well plate for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

The following are typical LC-MS/MS parameters. These may need to be optimized for the specific instrumentation used.

Liquid Chromatography (LC) System:

| Parameter | Value |

| LC Column | Reversed-phase C18 or similar (e.g., Raptor Biphenyl)[6] |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Methanol |

| Gradient | Optimized for separation of 5-HIAA from matrix components |

| Flow Rate | 0.4 - 0.6 mL/min |

| Injection Volume | 5 - 10 µL |

| Column Temperature | 30 - 40 °C |

| Run Time | Approximately 4-5 minutes[1][6] |

Mass Spectrometry (MS) System:

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | 0.7 kV[13] |

| Source Temperature | 150 °C[13] |

| Desolvation Gas Temp. | 600 °C[13] |

| Desolvation Gas Flow | 800 L/hr[13] |

| Cone Gas Flow | 20 L/hr[13] |

MRM Transitions:

The following MRM transitions are monitored for the analyte and the internal standard.[1][13]

| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier | Collision Energy (eV) |

| 5-HIAA | 192.0 - 192.1 | 146.0 - 146.1 | 91.0 - 118.1 | 14 |

| 5-HIAA-D5 | 197.0 | 151.0 | - | 14 |

Data Presentation

The following tables summarize typical quantitative data obtained using this method.

Table 1: Method Validation Parameters

| Parameter | Result |

| Linearity Range | 0.5 - 100 mg/L[1] |

| Correlation Coefficient (R) | > 0.99 |

| Within-run Precision (CV%) | 0.8% - 5.4%[1] |

| Between-day Precision (CV%) | 0.8% - 5.4%[1] |

| Recovery | 96% - 100%[14] |

| Lower Limit of Quantification (LLOQ) | 0.5 mg/L[1] |

Table 2: Example Calibration Curve Data

| Calibrator Concentration (mg/L) | Peak Area Ratio (5-HIAA / 5-HIAA-D5) |

| 0.5 | 0.025 |

| 1.0 | 0.051 |

| 5.0 | 0.255 |

| 10.0 | 0.510 |

| 25.0 | 1.275 |

| 50.0 | 2.550 |

| 100.0 | 5.100 |

Visualization

Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for the analysis of 5-HIAA in urine using 5-HIAA-D5 as an internal standard.

Caption: Experimental workflow for 5-HIAA urine analysis.

Conclusion

The described "dilute-and-shoot" LC-MS/MS method, incorporating 5-HIAA-D5 as an internal standard, provides a rapid, simple, and reliable approach for the quantification of 5-HIAA in human urine. The high throughput and accuracy of this method make it an invaluable tool for clinical laboratories and research settings involved in the diagnosis and management of neuroendocrine tumors. The detailed protocol and performance characteristics presented herein offer a solid foundation for the implementation of this assay.

References

- 1. Practical LC-MS/MS Method for 5-Hydroxyindoleacetic Acid in Urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Development, validation and standardization of urinary 5-hydroxyindoleacetic acid determination by LC-MS/MS for implementation in quality-controlled environments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. neuroendocrine.org.au [neuroendocrine.org.au]

- 5. cinj.org [cinj.org]

- 6. A Fast Dilute-And-Shoot Method for Simultaneous 5-Hydroxyindoleacetic Acid (5-HIAA), Vanillylmandelic Acid (VMA), and Homovanillic Acid (HVA) LC-MS/MS Analysis in Human Urine [restek.com]

- 7. childrensmn.org [childrensmn.org]

- 8. carcinoid.org [carcinoid.org]

- 9. labcorp.com [labcorp.com]

- 10. easternhealth.ca [easternhealth.ca]

- 11. mskcc.org [mskcc.org]

- 12. Urine collection: 5-HIAA | Sullivan Nicolaides Pathology [snp.com.au]

- 13. tandfonline.com [tandfonline.com]

- 14. tandfonline.com [tandfonline.com]

Application Note and Protocol: Quantification of Serotonin Metabolite 5-HIAA in Brain Tissue using 5-HIAA-D5 Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

Serotonin (5-hydroxytryptamine, 5-HT), a critical neurotransmitter, is extensively involved in the regulation of mood, sleep, appetite, and various cognitive functions.[1][2][3] The principal metabolic breakdown product of serotonin is 5-hydroxyindoleacetic acid (5-HIAA).[2][4] Monitoring the levels of 5-HIAA in brain tissue provides a valuable indicator of serotonergic activity and turnover.[5][6][7] Dysregulation of the serotonin system has been implicated in numerous neurological and psychiatric disorders, including depression, anxiety, and Alzheimer's disease.[7] Consequently, the accurate quantification of 5-HIAA in brain tissue is essential for neuroscience research and the development of novel therapeutics targeting the serotonergic system.

This application note provides a detailed protocol for the sensitive and selective quantification of 5-HIAA in brain tissue using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The protocol incorporates a stable isotope-labeled internal standard, 5-hydroxyindole-d5-acetic acid (5-HIAA-D5), to ensure high accuracy and precision.

Signaling Pathway

The metabolic pathway of serotonin is initiated from the amino acid tryptophan. Tryptophan is first hydroxylated to form 5-hydroxytryptophan (5-HTP), which is then decarboxylated to produce serotonin (5-HT).[8] Serotonin is subsequently metabolized by monoamine oxidase (MAO) and aldehyde dehydrogenase (ALDH) to yield 5-HIAA, its major metabolite.[4]

Figure 1: Serotonin Metabolism Pathway.

Experimental Workflow

The overall experimental workflow for the quantification of 5-HIAA in brain tissue involves sample preparation, which includes tissue homogenization and protein precipitation, followed by LC-MS/MS analysis and data processing.

Figure 2: Experimental Workflow.

Experimental Protocols

Materials and Reagents

-

5-Hydroxyindoleacetic acid (5-HIAA) standard

-

5-Hydroxyindole-d5-acetic acid (5-HIAA-D5) internal standard

-

Acetonitrile (ACN), LC-MS grade

-

Methanol (MeOH), LC-MS grade

-

Formic acid (FA), LC-MS grade

-

Ultrapure water

-

Brain tissue samples (stored at -80°C)

Equipment

-

Homogenizer

-

Refrigerated centrifuge

-

Analytical balance

-

Vortex mixer

-

Pipettes

-

LC-MS/MS system (e.g., UHPLC coupled to a triple quadrupole mass spectrometer)

Sample Preparation

-

Tissue Weighing: Weigh the frozen brain tissue sample (approximately 50-100 mg) accurately.

-

Homogenization: Add ice-cold homogenization buffer (e.g., 1.89% formic acid in water) at a ratio of 10 mL/g of tissue.[9] Homogenize the tissue on ice until a uniform suspension is achieved.

-

Internal Standard Spiking: Add the 5-HIAA-D5 internal standard solution to the homogenate to a final concentration of 50 ng/mL.

-

Protein Precipitation: Add ice-cold acetonitrile (containing 1% formic acid) to the homogenate at a 4:1 (v/v) ratio to precipitate proteins.[9]

-

Vortexing: Vortex the mixture vigorously for 1 minute.

-

Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.[9]

-

Supernatant Collection: Carefully collect the supernatant and transfer it to a clean tube.

-

Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.[9]

-

Final Centrifugation: Centrifuge the reconstituted sample at 14,000 rpm for 5 minutes at 4°C to pellet any remaining particulates.

-

Sample Injection: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method

| Parameter | Condition |

| LC System | UHPLC System |

| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 5 minutes, hold at 95% B for 1 minute, return to 5% B and equilibrate for 2 minutes. |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | 5-HIAA: 192.1 > 146.1 (Quantifier), 192.1 > 118.1 (Qualifier) 5-HIAA-D5: 197.1 > 151.1 (Quantifier)[10] |

| Collision Energy | Optimized for each transition |

| Dwell Time | 100 ms |

Quantitative Data Summary

The performance of the described method should be validated for linearity, sensitivity, accuracy, and precision. The following table summarizes typical performance characteristics.

| Parameter | Result |

| Linearity (r²) | > 0.99 |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL |

| Intra-day Precision (%CV) | < 10% |

| Inter-day Precision (%CV) | < 15% |

| Accuracy (% Recovery) | 90-110% |

Data Analysis

Quantification of 5-HIAA is performed by calculating the peak area ratio of the analyte to the internal standard (5-HIAA-D5). A calibration curve is constructed by plotting the peak area ratios of the standards against their corresponding concentrations. The concentration of 5-HIAA in the brain tissue samples is then determined from this calibration curve.

Conclusion

This application note provides a robust and reliable LC-MS/MS method for the quantification of 5-HIAA in brain tissue. The use of a stable isotope-labeled internal standard ensures high accuracy and reproducibility, making this protocol suitable for a wide range of research and drug development applications in the field of neuroscience.

References

- 1. Serotonin - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Serotonin - Wikipedia [en.wikipedia.org]

- 3. testing.com [testing.com]

- 4. セロトニンの合成と代謝 [sigmaaldrich.com]

- 5. Serotonin and 5-hydroxyindoleacetic acid concentrations in individual hypothalamic nuclei and other brain areas of rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Elevated Serotonin and 5-HIAA in the Brainstem and Lower Serotonin Turnover in the Prefrontal Cortex of Suicides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 5-HIAA as a Potential Biological Marker for Neurological and Psychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Tryptophan Metabolic Pathways and Brain Serotonergic Activity: A Comparative Review [frontiersin.org]

- 9. Data supporting the rat brain sample preparation and validation assays for simultaneous determination of 8 neurotransmitters and their metabolites using liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Practical LC-MS/MS Method for 5-Hydroxyindoleacetic Acid in Urine - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: High-Throughput Analysis of 5-Hydroxyindoleacetic Acid (5-HIAA) in Clinical Samples Using Isotope Dilution Mass Spectrometry

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-Hydroxyindoleacetic acid (5-HIAA) is the primary urinary metabolite of serotonin, a key neurotransmitter.[1][2][3][4] The quantification of 5-HIAA in clinical samples, such as urine and plasma, is a crucial diagnostic tool for neuroendocrine tumors (NETs), particularly carcinoid tumors which can produce excess serotonin.[1][2][3][5] Elevated levels of 5-HIAA can be indicative of such tumors.[6] This application note describes a robust and high-throughput method for the analysis of 5-HIAA in clinical samples utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a deuterated internal standard, 5-HIAA-D5.

The use of a stable isotope-labeled internal standard like 5-HIAA-D5 is critical for accurate quantification as it co-elutes with the analyte and compensates for variations in sample preparation and matrix effects.[1] Modern "dilute-and-shoot" methods or simple protein precipitation protocols allow for minimal sample preparation, enabling high-throughput analysis essential in clinical and research settings.[1][2][7][8]

Serotonin Metabolism Pathway

The following diagram illustrates the metabolic conversion of tryptophan to serotonin and its subsequent breakdown to 5-HIAA.

Quantitative Data Summary

The following tables summarize the quantitative performance of various high-throughput LC-MS/MS methods for 5-HIAA analysis in different clinical matrices.

Table 1: Performance Characteristics in Urine Samples

| Parameter | Method 1[2] | Method 2[8] | Method 3[9] |

| Sample Prep | Dilute-and-shoot | Dilute-and-shoot | Dilute-and-shoot |

| Linearity Range | 0.5–100 mg/L | Not Specified | 0.2–100 µg/mL |

| LOQ | 0.5 mg/L | Not Specified | 0.2 µg/mL |

| Intra-assay CV% | 0.8% - 5.4% | < 6% | Not Specified |

| Inter-assay CV% | 0.8% - 5.4% | < 6% | Not Specified |

| Run Time | 4 min | Not Specified | 5 min |

Table 2: Performance Characteristics in Serum/Plasma Samples

| Parameter | Method 1[7] | Method 2[10] |

| Sample Prep | Protein Precipitation | Protein Precipitation |

| Linearity Range | Up to 1000 nmol/L | Up to 10,000 nmol/L |

| LOQ | Not Specified | 15 nmol/L |

| Intra-assay CV% | 3.1% - 9.0% | < 10% |

| Inter-assay CV% | 3.1% - 9.0% | < 10% |

| Run Time | 3.6 min | ~4 min (twice as fast as HPLC) |

Experimental Protocols

Below are detailed protocols for the analysis of 5-HIAA in clinical samples based on common high-throughput methodologies.

Protocol 1: "Dilute-and-Shoot" Method for Urine Samples

This protocol is adapted from a simple and rapid procedure for urinary 5-HIAA analysis.[2][3]

1. Materials and Reagents

-

5-HIAA certified reference material

-

5-HIAA-D5 internal standard (IS)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

96-well plates

-

Autosampler vials

2. Preparation of Standards and Internal Standard Solution

-

Stock Solutions: Prepare a 1 mg/mL stock solution of 5-HIAA and 5-HIAA-D5 in methanol.

-

Calibration Standards: Serially dilute the 5-HIAA stock solution with synthetic urine or a suitable matrix to prepare calibrators at concentrations ranging from 0.5 to 100 mg/L.[2]

-

Internal Standard Working Solution: Prepare a working solution of 5-HIAA-D5 in 0.2% formic acid in water.[8]

3. Sample Preparation

-

For calibrators, controls, and patient urine samples, perform a 1-in-10 dilution.[8]

-

To 40 µL of each sample in a 96-well plate, add 360 µL of water.[9]

-

Add 10 µL of the internal standard working solution.[9]

-

If necessary, centrifuge or filter the samples to remove particulates before injection.[8]

4. LC-MS/MS Conditions

-

LC System: A high-performance or ultra-high-performance liquid chromatography system.

-

Column: A reversed-phase C18 or PFP column is commonly used.[8][11] For example, a Waters Acquity HSS T3 (1.8 µm, 100 x 2.1 mm).[11]

-

Mobile Phase A: Water with 0.1% formic acid.[11]

-

Mobile Phase B: Methanol with 0.3% formic acid.[11]

-

Gradient: A typical gradient would start at a low percentage of organic phase, ramp up to a high percentage to elute the analyte, and then re-equilibrate.

-

Flow Rate: 0.4 mL/min.[11]

-

MS System: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI), Positive.[1][2]

-

MRM Transitions:

Protocol 2: Protein Precipitation Method for Serum/Plasma Samples

This protocol is suitable for the analysis of 5-HIAA in serum or plasma.[7][10]

1. Materials and Reagents

-

Same as Protocol 1, with the addition of acetonitrile (LC-MS grade).

2. Preparation of Standards and Internal Standard Solution

-

Prepare calibrators in a suitable surrogate matrix like water or stripped serum.[7]

-

Precipitating Agent: Prepare a solution of 510 nmol/L 5-HIAA-D5 in methanol.[7][11]

3. Sample Preparation

-

Pipette 100 µL of samples, calibrators, and controls into a 96-well plate.[7]

-

Add 400 µL of the precipitating agent (internal standard in methanol).[7]

-

Shake the plate for 5 minutes at 1500 rpm.[7]

-

Incubate the plate at 4°C for 1 hour to enhance protein precipitation.[7]

-

Centrifuge the plate at approximately 4000 x g for 10 minutes.[7]

-

Transfer the supernatant to a new 96-well plate for analysis.

4. LC-MS/MS Conditions

-

The LC-MS/MS conditions are similar to those described in Protocol 1. The specific gradient and column may be optimized for the different matrix.

Experimental Workflow Diagram

The following diagram illustrates a typical high-throughput workflow for 5-HIAA analysis.

Conclusion

The described LC-MS/MS methods provide a rapid, sensitive, and specific approach for the high-throughput analysis of 5-HIAA in clinical samples. The use of a deuterated internal standard, 5-HIAA-D5, ensures accurate and precise quantification. These protocols are well-suited for clinical diagnostic laboratories and research settings requiring the reliable measurement of this important biomarker.

References

- 1. researchgate.net [researchgate.net]

- 2. Practical LC-MS/MS Method for 5-Hydroxyindoleacetic Acid in Urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Quantification of 5-Hydroxyindoleacetic Acid in Urine by Ultra-performance Liquid Chromatography Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. acb.org.uk [acb.org.uk]

- 6. researchgate.net [researchgate.net]

- 7. tandfonline.com [tandfonline.com]

- 8. hpst.cz [hpst.cz]

- 9. A Fast Dilute-And-Shoot Method for Simultaneous 5-Hydroxyindoleacetic Acid (5-HIAA), Vanillylmandelic Acid (VMA), and Homovanillic Acid (HVA) LC-MS/MS Analysis in Human Urine [restek.com]

- 10. Measurement of plasma 5-hydroxyindole acetic acid by liquid chromatography tandem mass spectrometry--comparison with HPLC methodology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

Application Note: Validated Method for the Quantification of 5-Hydroxyindoleacetic Acid (5-HIAA) in Human Serum using LC-MS/MS with a Deuterated Internal Standard

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-Hydroxyindoleacetic acid (5-HIAA) is the primary metabolite of serotonin and serves as a crucial biomarker for the diagnosis and monitoring of neuroendocrine tumors (NETs), particularly carcinoid tumors.[1][2][3] Accurate and reliable quantification of 5-HIAA in serum is essential for clinical assessment and therapeutic monitoring. This application note details a robust and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of 5-HIAA in human serum. The method employs a simple protein precipitation step for sample preparation and utilizes a stable isotope-labeled internal standard, 5-HIAA-D5, to ensure high accuracy and precision. This method is well-suited for high-throughput clinical and research laboratory settings.

Experimental Workflow

The overall experimental workflow for the analysis of 5-HIAA in serum is depicted below.

Caption: A schematic of the complete workflow for 5-HIAA analysis in serum.

Experimental Protocols

Materials and Reagents

-

5-Hydroxyindole-3-acetic acid (5-HIAA) analytical standard (>98% purity)

-

5-Hydroxyindole-4,6,7-D3-3-acetic acid-D2 (5-HIAA-D5)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water (18.2 MΩ·cm)

-

Human serum (drug-free) for calibration standards and quality controls

Instrumentation

-

A Waters Acquity UPLC I-Class system coupled with a Waters Xevo TQS micro triple quadrupole mass spectrometer was utilized.[4]

-

Analytical column: Waters Acquity HSS T3 (1.8 µm, 100 x 2.1 mm) with an in-line guard filter.[4][5]

Preparation of Stock Solutions, Calibration Standards, and Quality Controls

-

Stock Solutions: Prepare a 1 mg/mL stock solution of 5-HIAA in methanol. Prepare a 1 mg/mL stock solution of 5-HIAA-D5 in methanol.

-

Working Standard Solutions: Serially dilute the 5-HIAA stock solution with a 50:50 methanol:water mixture to prepare working standard solutions at appropriate concentrations for spiking into serum.

-

Internal Standard Working Solution: Dilute the 5-HIAA-D5 stock solution with methanol to a final concentration of 510 nmol/L.[4][6]

-

Calibration Standards: Spike the appropriate working standard solutions into drug-free human serum to prepare calibration standards at concentrations ranging from 5 to 2000 nmol/L.[6][7]

-

Quality Control (QC) Samples: Prepare QC samples in drug-free human serum at low, medium, and high concentrations (e.g., 45 nmol/L, 130 nmol/L, and 1500 nmol/L).[7]

Sample Preparation Protocol

-

Pipette 100 µL of serum sample, calibration standard, or QC sample into a 1 mL 96-well plate.[8]

-

Add 400 µL of the internal standard working solution (510 nmol/L 5-HIAA-D5 in methanol) to each well.[8]

-

Shake the plate for 5 minutes at 1500 rpm.[8]

-

Incubate the plate in a refrigerator at 4°C for 1 hour.[8]

-

Centrifuge the plate at 4000 x g for 10 minutes at 8°C.[8]

-

Carefully transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

LC-MS/MS Method

The separation and detection of 5-HIAA and its internal standard are achieved using the following parameters:

Liquid Chromatography Parameters

| Parameter | Value |

| Column | Waters Acquity HSS T3 (1.8 µm, 100 x 2.1 mm)[4][5] |

| Mobile Phase A | 0.1% Formic Acid in Water[8] |

| Mobile Phase B | 0.3% Formic Acid in Methanol[5][8] |

| Flow Rate | 0.4 mL/min[8] |

| Injection Volume | 3 µL[4][8] |

| Column Temperature | 45°C[8] |

| Sample Temperature | 6°C[8] |

| Gradient | As described in the table below[8] |

Gradient Elution Program

| Time (min) | %A | %B |

| 0.00 | 100 | 0 |

| 0.20 | 100 | 0 |

| 2.00 | 50 | 50 |

| 2.01 | 10 | 90 |

| 2.50 | 10 | 90 |

| 2.51 | 100 | 0 |

| 3.00 | 100 | 0 |

Mass Spectrometry Parameters

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive[5] |

| Detection Mode | Multiple Reaction Monitoring (MRM)[5] |

| 5-HIAA Transition | 192.1 > 146.1 (Quantifier)[3] |

| 5-HIAA-D5 Transition | 197.0 > 151.0[6] |

Method Validation Summary

The described method has been thoroughly validated according to regulatory guidelines. The key performance characteristics are summarized below.

Linearity

The method demonstrated excellent linearity over the concentration range of 5 to 2000 nmol/L.[6][7] The coefficient of determination (r²) was consistently greater than 0.99.

Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated at three QC levels.

| QC Level | Concentration (nmol/L) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Recovery) |

| Low | 45 | 9.0[5][7] | < 10 | 96 - 108[4] |

| Medium | 123 - 130 | 3.3[7][8] | < 5 | 95 - 108[4] |

| High | 500 | < 5 | < 5 | 99.7[1][8] |

Stability

The stability of 5-HIAA in serum was assessed under various conditions.

| Condition | Duration | Stability |

| Room Temperature | 7 days | Stable[9] |

| Refrigerated (4°C) | 3 weeks | Stable[6] |

| Frozen (-20°C) | 3 months | Stable[9] |

| Frozen (-80°C) | 12 months | Stable[6] |

| Freeze-Thaw Cycles | 3 cycles | Stable[6] |

| Post-preparative (Autosampler at 6°C) | 48 hours | Stable[6] |

Signaling Pathway Context

The accurate measurement of 5-HIAA is clinically significant due to its position as the final product of serotonin metabolism.

Caption: The metabolic pathway from Tryptophan to 5-HIAA.

This application note provides a detailed, validated LC-MS/MS method for the quantification of 5-HIAA in human serum. The simple sample preparation, rapid analysis time, and excellent method performance make it highly suitable for routine use in clinical and research settings for the management of patients with neuroendocrine tumors. The use of a deuterated internal standard ensures the reliability and accuracy of the results.

References

- 1. Ultrafast LC-MS/MS analysis of 5-hydroxyindoleacetic acid (5-HIAA) in serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Comparison of Serum and Urinary 5-Hydroxyindoleacetic Acid as Biomarker for Neuroendocrine Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Practical LC-MS/MS Method for 5-Hydroxyindoleacetic Acid in Urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. The Role of Serum 5-HIAA as a Predictor of Progression and an Alternative to 24-h Urine 5-HIAA in Well-Differentiated Neuroendocrine Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. Comparison of serum serotonin and serum 5-HIAA LC-MS/MS assays in the diagnosis of serotonin producing neuroendocrine neoplasms: A pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Quantification of 5-HIAA and 5-HIAA-D5 by LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydroxyindoleacetic acid (5-HIAA) is the primary metabolite of serotonin, a key neurotransmitter. Its quantification in biological matrices is crucial for the diagnosis and monitoring of various pathological conditions, including carcinoid tumors. This application note provides a detailed protocol for the sensitive and specific quantification of 5-HIAA using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with its deuterated internal standard, 5-HIAA-D5.

Mass Spectrometry Transitions

The accurate quantification of 5-HIAA and its internal standard 5-HIAA-D5 relies on the selection of specific precursor and product ion transitions in multiple reaction monitoring (MRM) mode. Electrospray ionization (ESI) in positive mode is commonly used for the analysis of these compounds.

Table 1: Mass Spectrometry Transitions for 5-HIAA and 5-HIAA-D5

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier | Collision Energy (eV) | Cone Voltage (V) |

| 5-HIAA | 192.0 - 192.3 | 146.0 - 146.4 | 118.1 - 118.4, 91.0 | 14 - 36 | 26 |

| 5-HIAA-D5 | 197.0 | 151.0 | - | 14 | - |

| 13C6-5-HIAA | 198.2 | 152.4 | - | - | - |

| d2-5-HIAA | 193.9 | 147.6 | - | - | - |

Note: The specific m/z values and collision energies may vary slightly depending on the mass spectrometer used. It is recommended to optimize these parameters for the specific instrument.

Experimental Protocol

This protocol outlines a typical "dilute-and-shoot" method for the analysis of 5-HIAA in urine, which is a simple and high-throughput approach.[1][2] For other matrices like serum or plasma, a protein precipitation step is generally required.[3][4]

Materials and Reagents

-

5-Hydroxyindoleacetic acid (5-HIAA) standard

-

5-Hydroxyindole-D5-3-acetic acid (5-HIAA-D5) internal standard

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Urine samples

Sample Preparation

-

Standard and Internal Standard Preparation: Prepare stock solutions of 5-HIAA and 5-HIAA-D5 in methanol. From these, prepare working solutions for calibration curves and for spiking into the samples.

-

Sample Dilution: Dilute urine samples 1:1 with a solution containing the internal standard (5-HIAA-D5) in an appropriate buffer or water.[2] For instance, mix 100 µL of urine with 100 µL of the internal standard working solution.

-

Centrifugation: Centrifuge the diluted samples to pellet any particulate matter.

-

Transfer: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography Conditions

-

Column: A reversed-phase C18 column is commonly used for separation.

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in methanol

-

Gradient: A typical gradient starts with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analyte, followed by re-equilibration.

-

Flow Rate: Dependent on the column dimensions, typically in the range of 0.3-0.6 mL/min.

-

Injection Volume: 5-10 µL

Mass Spectrometry Conditions

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

Transitions: Monitor the transitions specified in Table 1.

-

Gas Temperatures and Flow Rates: Optimize according to the instrument manufacturer's recommendations.

Experimental Workflow

The following diagram illustrates the key steps in the quantification of 5-HIAA.

Caption: Workflow for 5-HIAA quantification.

Serotonin Metabolism and 5-HIAA Formation

Serotonin is metabolized to 5-HIAA primarily through the action of monoamine oxidase (MAO) and aldehyde dehydrogenase (ALDH). Understanding this pathway is essential for interpreting the clinical significance of 5-HIAA levels.

Caption: Serotonin to 5-HIAA metabolism.

Conclusion

This application note provides a framework for the quantitative analysis of 5-HIAA by LC-MS/MS. The presented mass spectrometry transitions and experimental protocol offer a robust starting point for researchers. Method validation, including assessment of linearity, accuracy, precision, and matrix effects, is essential before implementation for clinical or research purposes.[1][5] The use of a deuterated internal standard is critical for achieving accurate and reproducible results.

References

- 1. Practical LC-MS/MS Method for 5-Hydroxyindoleacetic Acid in Urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Quantification of 5-Hydroxyindoleacetic Acid in Urine by Ultra-performance Liquid Chromatography Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Measurement of plasma 5-hydroxyindole acetic acid by liquid chromatography tandem mass spectrometry--comparison with HPLC methodology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

Application Note: Chromatographic Separation of 5-Hydroxyindoleacetic Acid (5-HIAA) from Interfering Compounds

Audience: Researchers, scientists, and drug development professionals.

Introduction